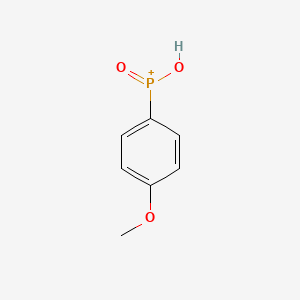

(4-Methoxyphenyl)phosphinic acid

Description

Significance in Contemporary Chemical Science

(4-Methoxyphenyl)phosphinic acid, and its derivatives, are of considerable interest due to the versatile nature of the phosphinic acid group. This functional group is a cornerstone in the development of various new materials and chemical entities. The presence of the methoxy-substituted phenyl ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and interaction with other chemical species.

The broader class of phosphinic acids has been recognized for its structural diversity and wide-ranging applications. nih.gov These compounds are integral to the synthesis of ligands for catalysis, advanced polymers, and have been investigated for their potential in medicinal chemistry. nih.govfrontiersin.org The P-C bond in these compounds is notably stable, a feature that contributes to their utility in various chemical transformations. nih.gov

Scope and Focus of Research Investigations

Research into this compound and related compounds is multifaceted. A significant area of investigation involves its use as a precursor or building block in organic synthesis. For instance, bisthis compound has been utilized to treat the surface of porphyrin-sensitized titania films, which enhances the efficiency of dye-sensitized solar cells (DSSCs). scbt.comsigmaaldrich.com

Furthermore, the reactivity of the P-H bond in phosphinic acids allows for various addition reactions, such as hydrophosphinylation, to form new carbon-phosphorus bonds. nih.govorganic-chemistry.org These reactions are fundamental in creating more complex organophosphorus compounds with tailored properties. The development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions, has expanded the toolkit for creating a diverse array of phosphinic acid derivatives. nih.govorganic-chemistry.org

Historical Context of Phosphinic Acid Chemistry

The chemistry of phosphinic acids is a mature field of research with a rich history. nih.gov Early investigations laid the groundwork for understanding the fundamental reactivity of these compounds. Historically, the nomenclature for phosphorus-containing acids has been complex, with terms like "secondary phosphonates" being used for what are now known as phosphinic acids. kent.ac.uk

Key historical reactions that have been instrumental in the synthesis of phosphinic acids include the Michaelis-Arbuzov, Michaelis-Becker, Kabachnik-Fields, and Mannich reactions. nih.govmdpi.com Over the years, significant progress has been made, particularly in the development of metal-catalyzed and free-radical processes, as well as asymmetric synthesis, to create highly functionalized and valuable phosphinic acid derivatives. nih.gov The first recorded synthesis of a phosphinic acid involved the oxidation of a secondary phosphine (B1218219). kent.ac.uk

Role of Methoxy-Substituted Organophosphorus Compounds

In the context of catalysis, for example, methoxy-substituted phosphine ligands can modulate the activity and selectivity of transition metal catalysts. nih.gov The position of the methoxy (B1213986) group (ortho, meta, or para) can have a significant impact on the compound's properties due to a combination of electronic and steric effects. nih.gov For instance, studies on other types of compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, have shown that the methoxy group can influence intermolecular interactions like hydrogen bonding. mdpi.com In the broader class of organophosphorus compounds, methoxy substituents are often incorporated to fine-tune the electronic and steric environment of the molecule for specific applications. nih.gov

Compound Information

| Compound Name |

| This compound |

| Bisthis compound |

| Phosphinothricin |

| Porphyrin |

| Titania |

| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |

Chemical Properties of Bisthis compound

| Property | Value |

| Molecular Formula | C14H15O4P scbt.comnih.gov |

| Molecular Weight | 278.24 g/mol sigmaaldrich.comnih.gov |

| Melting Point | 185-187 °C sigmaaldrich.com |

| InChI Key | BFPBWJGVRNQWEK-UHFFFAOYSA-N sigmaaldrich.com |

| CAS Number | 20434-05-3 scbt.comsigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

53534-65-9 |

|---|---|

Molecular Formula |

C7H8O3P+ |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

hydroxy-(4-methoxyphenyl)-oxophosphanium |

InChI |

InChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1 |

InChI Key |

NECMONYXKASREE-UHFFFAOYSA-O |

Canonical SMILES |

COC1=CC=C(C=C1)[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl Phosphinic Acid and Its Derivatives

Established Synthetic Routes

The synthesis of (4-Methoxyphenyl)phosphinic acid can be achieved through several reliable methods, each with its own set of advantages and specific applications. These routes typically involve the formation of a carbon-phosphorus bond followed by the hydrolysis or dealkylation of a phosphonate (B1237965) or phosphinate ester.

Phosphonic Acid Diethyl Ester Route via Phosphine (B1218219) Oxide Intermediates

One established pathway to phosphinic acids involves the use of phosphine oxide intermediates. While a direct, detailed synthesis of this compound via a diethyl ester and a subsequent phosphine oxide intermediate is not extensively documented in the reviewed literature, the general principles of phosphine oxide chemistry are well-established. For instance, the reduction of bis(4-methoxyphenyl)phosphine (B1312688) oxide to bis(4-methoxyphenyl)phosphine is a known transformation. This reaction is typically carried out using a reducing agent like trichlorosilane (B8805176) in a solvent such as toluene (B28343). The process involves heating the reaction mixture, followed by a careful work-up with an aqueous base to neutralize the reaction and isolate the product.

In a related synthetic approach, secondary phosphine oxides, which are more stable than the corresponding phosphines, can be prepared and then oxidized to phosphinic acids. kent.ac.uk The oxidation is commonly achieved using hydrogen peroxide. kent.ac.uk This suggests a potential route to this compound could involve the synthesis of a suitable (4-methoxyphenyl)phosphine oxide derivative followed by a controlled oxidation or hydrolysis step. The synthesis of phosphine oxides can be achieved through various methods, including the reaction of Grignard reagents with dialkyl phosphites. kent.ac.uk

Cleavage of Phosphonate Ester Bonds

A common and crucial step in the synthesis of phosphinic acids is the cleavage of the phosphonate ester bonds of their precursor esters. nih.govresearchgate.net This dealkylation can be accomplished under various conditions, which allows for the selection of a method that is compatible with other functional groups present in the molecule.

Hydrolysis of Phosphonates

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. This can be achieved under both acidic and basic conditions. nih.gov

Acid-catalyzed hydrolysis is a widely used method for the conversion of phosphonate esters to phosphonic acids. nih.govbeilstein-journals.org Typically, this involves refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid. nih.gov The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. nih.gov For many dialkyl arylphosphonates, refluxing with concentrated HCl for several hours (e.g., 12 hours) can provide the corresponding phosphonic acid in good yields (71-93%). nih.gov The mechanism of hydrolysis for dialkyl phosphonates in acidic water likely involves protonation of the phosphonate oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

A study on the acidic hydrolysis of various dialkyl α-hydroxybenzylphosphonates demonstrated that the reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups were found to increase the rate of hydrolysis, while electron-releasing groups slowed it down. nih.gov For example, complete hydrolysis was achieved in 2.5 to 9.5 hours at reflux using three equivalents of concentrated hydrochloric acid in water. nih.gov This suggests that the methoxy (B1213986) group on the phenyl ring of a (4-methoxyphenyl)phosphonate would likely influence the reaction rate.

Table 1: Reaction Times for Acidic Hydrolysis of Substituted α-Hydroxybenzylphosphonates nih.gov

| Substituent on Phenyl Ring | Reaction Time (h) |

| 4-NO₂ | 2.5 |

| 4-Cl | 5.5 |

| 4-F | 6.0 |

| H | Not specified |

This table illustrates the effect of substituents on the hydrolysis rate, providing a basis for estimating the conditions for (4-methoxyphenyl)phosphonate hydrolysis.

The McKenna reaction is a highly effective and mild method for the dealkylation of phosphonate esters to form phosphonic acids. nih.govdoaj.org This two-step procedure involves the reaction of the phosphonate ester with bromotrimethylsilane (B50905) (BTMS), which converts the alkyl esters into bis(trimethylsilyl) esters. nih.gov These silyl (B83357) esters are then readily cleaved by solvolysis with methanol (B129727) or water to yield the final phosphonic acid. nih.gov

A general procedure for the McKenna reaction involves dissolving the phosphonate substrate in a dry solvent such as acetonitrile (B52724) or chloroform (B151607) under an inert atmosphere, followed by the addition of an excess of BTMS. nih.gov The reaction is often carried out at a slightly elevated temperature (e.g., 36 °C) for several hours to overnight. nih.gov The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy, as the silylation of the phosphonate results in a characteristic upfield shift of the phosphorus signal. nih.gov

In a specific example demonstrating the cleavage of a phosphonate ester in a molecule containing the 4-methoxyphenyl (B3050149) group, a derivative of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate was converted to the corresponding phosphonic acid. This was achieved by treating the diethyl ester with trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile, followed by a standard work-up. semanticscholar.org This variation of the McKenna procedure, where TMSI is generated in situ, is also a powerful tool for phosphonate dealkylation.

Table 2: General Conditions for the McKenna Reaction nih.gov

| Parameter | Condition |

| Reagent | Bromotrimethylsilane (BTMS) |

| Equivalents of Reagent | 6-8 |

| Solvent | Acetonitrile or Chloroform |

| Temperature | 36 °C |

| Reaction Time | 24 h (typical) |

This table provides a general overview of the conditions for the McKenna reaction.

Catalytic hydrogenolysis is a particularly mild method for the deprotection of benzyl (B1604629) esters. This makes it a valuable technique for the synthesis of phosphonic acids from their dibenzyl phosphonate precursors, especially when the molecule contains functional groups that are sensitive to acidic or silylating conditions. beilstein-journals.org The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. beilstein-journals.org

The conversion of dibenzyl phosphonates to their corresponding phosphonic acids can also be achieved using transfer hydrogenolysis, for example with ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of Pd/C. More recently, triflic acid (TfOH) has been reported to catalyze the smooth conversion of dibenzyl phosphonates to the corresponding phosphonic acids in toluene at 80°C. organic-chemistry.org

Oxidation of Phosphinic Acid Precursors

The synthesis of phosphinic acids can be achieved through the oxidation of various precursors, including primary and secondary phosphine oxides. wikipedia.org Primary phosphine oxides, which are oxidized derivatives of primary phosphines, can undergo further oxidation to yield phosphinic acids. wikipedia.org However, they are also susceptible to disproportionation, which can lead to the formation of a primary phosphine and a phosphinic acid. wikipedia.org Secondary phosphine oxides can also be oxidized to phosphinic acids using oxidizing agents like hydrogen peroxide. wikipedia.org

A notable method involves the anaerobic oxidation of certain water-soluble tertiary phosphines in an aqueous alkaline solution, which results in the formation of the corresponding phosphine oxide and the stoichiometric evolution of hydrogen gas. rsc.org Another approach is the chlorination of a phosphine oxide with phosphorus pentachloride to produce a phosphinic acid chloride, which is then hydrolyzed to the phosphinic acid. kent.ac.uk This method is reported to be particularly effective for preparing higher molecular weight phosphinic acids. kent.ac.uk

The oxidation of phosphinites to phosphinates can be accomplished using reagents such as nitrogen oxides, oxygen, or hydrogen peroxide if the resulting product is stable to hydrolysis. kent.ac.uk

Direct Synthesis from Phosphorous Acid (H3PO3)

Direct methods for synthesizing phosphonic acids often utilize phosphorous acid (H3PO3) as the phosphorus source, leading to the simultaneous formation of the P-C bond and the phosphonic acid functional group. nih.gov One significant challenge with this approach is the purification of the final product due to the high polarity of phosphonic acids, which often necessitates techniques like crystallization, precipitation, or dialysis. nih.gov

A prominent example of direct synthesis is the Moedritzer–Irani reaction, where an amine, formaldehyde, and phosphorous acid react in an acidic medium to produce amino-bis(methylenephosphonic acid). nih.gov Phosphorous acid can also react with imines in the absence of a solvent to form α-amino-phosphonic acids. nih.gov

Advanced Derivatization Strategies

Reaction of Phosphinic Chlorides with Nucleophiles

A conventional and widely used method for synthesizing phosphinic acid derivatives, such as esters (phosphinates) and amides (phosphinamides), involves the reaction of phosphinic chlorides with nucleophiles like alcohols, phenols, or amines. researchgate.netnih.gov This reaction is typically carried out in the presence of a tertiary amine, which acts as a base. researchgate.net

Phosphonochloridates, which are key intermediates in this process, can be prepared through several chlorination methods. These include the chlorination of dialkyl phosphonates using phosphorus pentachloride or phosphorus oxychloride, the chlorination of phosphonic monoesters with thionyl chloride or oxalyl chloride, and the chlorination of alkyl trimethylsilyl phosphonates or alkyl phosphinates with carbon tetrachloride. nih.gov For instance, monomethyl alkylphosphoryl chlorides can be produced by the action of PCl5 on a phosphonate diester or by base hydrolysis of the diester followed by reaction with thionyl chloride. google.com These chlorides are then reacted with an alcohol to form the ester. google.com

Direct Esterification and Amidation under Microwave Irradiation

While traditional heating methods are generally ineffective for the direct esterification of phosphinic acids with alcohols, microwave (MW) irradiation has emerged as a powerful technique to facilitate this transformation. nih.gov MW-assisted direct esterification does not require an additional solvent and offers high atom efficiency, although it may necessitate relatively high temperatures. researchgate.net The beneficial effect of microwaves makes these reactions possible, whereas under conventional heating, only minimal conversions are typically observed. nih.gov A series of phosphinic acids have been successfully esterified with various alcohols under MW irradiation, often in high yields. researchgate.netnih.gov

Similarly, microwave irradiation can be employed for the synthesis of amides from carboxylic acids and amines, offering a rapid and efficient alternative to conventional methods. rsc.org The direct amidation of phosphinic acids under microwave conditions has been found to be more challenging compared to esterification. researchgate.net However, MW-assisted methods have been developed for the synthesis of hydroxamic acids from esters and for the hydrolysis of phosphonate diesters to phosphonic acids. organic-chemistry.orgrsc.org

Esterification Utilizing Activating Agents (e.g., Carbodiimides)

The esterification of phosphinic and phosphonic acids can be facilitated by the use of activating agents. researchgate.netnih.gov Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are common reagents for this purpose. nih.govacs.org Other activating agents include propylphosphonic anhydride (B1165640) (T3P®), which is effective for both the amidation and esterification of P-acids with amines and alcohols, respectively. researchgate.net The use of T3P® often allows for reactions to occur under mild conditions with high selectivity and yields. researchgate.net

For the synthesis of symmetrical phosphinates, activating agents like hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMSCl) have been used. acs.orgnih.gov Additionally, a combination of trichloroacetonitrile (B146778) (Cl3CCN) and triphenylphosphine (B44618) (Ph3P) has been shown to be effective for the amidation and esterification of phosphoric acid. iaea.org

Phosphorylation via Fragmentation Reactions

At present, there is limited specific information available in the provided search results regarding the synthesis of this compound and its derivatives through fragmentation reactions.

Atherton-Todd Reaction Approaches

The Atherton-Todd reaction, first described in 1945, is a well-established method for the formation of phosphoramidates, phosphonates, or phosphates. wikipedia.org The classic reaction involves the treatment of a dialkyl phosphite (B83602) (a P(III)-H compound) with an amine or alcohol in the presence of a base and a halogenating agent, typically carbon tetrachloride (CCl₄). organic-chemistry.org

The fundamental mechanism initiates with the in-situ formation of a dialkyl chlorophosphate intermediate. This is achieved through the reaction of the dialkyl phosphite with CCl₄, facilitated by a base, often a tertiary amine. wikipedia.org This reactive intermediate is then susceptible to nucleophilic attack by an alcohol or amine present in the reaction mixture to yield the corresponding phosphate (B84403) or phosphoramidate. wikipedia.org

While the Atherton-Todd reaction is not a direct route to arylphosphinic acids like this compound due to its typical formation of P-O or P-N bonds rather than P-C bonds, its principles can be adapted. For instance, it can be used to synthesize precursors. A modified Atherton-Todd reaction could be envisioned to prepare an N-butyl-P-(4-methoxyphenyl)phosphonamidic chloride, a key intermediate that can subsequently be hydrolyzed or reacted with other nucleophiles.

A general representation of the Atherton-Todd reaction is provided below:

| Reactant 1 | Reactant 2 (Nucleophile) | Reagents | Product Type |

| Dialkyl Phosphite | Amine | CCl₄, Base | Phosphoramidate |

| Dialkyl Phosphite | Alcohol | CCl₄, Base | Phosphate Ester |

Phosphinic Acid Formation via Rearrangement Reactions

Rearrangement reactions provide a powerful avenue for the formation of phosphorus-carbon bonds, a key step in the synthesis of this compound. The most prominent among these is the Michaelis-Arbuzov reaction. wikipedia.orgresearchgate.net Discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, this reaction is a cornerstone in organophosphorus chemistry for creating P-C bonds. wikipedia.org

The reaction typically involves the treatment of a trivalent phosphorus ester, such as a phosphonite, with an alkyl or aryl halide. wikipedia.org For the synthesis of a precursor to this compound, a dialkyl phosphonite, (RO)₂P-R', would be reacted with an aryl halide like 4-bromoanisole (B123540) or 4-iodoanisole (B42571). The mechanism proceeds via the nucleophilic attack of the trivalent phosphorus on the aryl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a rearrangement, where the halide anion attacks one of the alkyl groups on the ester, resulting in the formation of a pentavalent phosphinate ester and an alkyl halide byproduct. wikipedia.org Subsequent hydrolysis of the resulting phosphinate ester, for example, ethyl (4-methoxyphenyl)phosphinate, yields the desired this compound. beilstein-journals.org

A general scheme for this synthesis is as follows:

Michaelis-Arbuzov Reaction: Reaction of a trialkyl phosphite with 4-iodoanisole, often catalyzed by a transition metal like palladium or nickel, forms a dialkyl (4-methoxyphenyl)phosphonate. organic-chemistry.org

Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the phosphinic acid. This can be achieved under acidic conditions (e.g., refluxing with concentrated HCl) or through milder methods like the McKenna reaction, which uses bromotrimethylsilane followed by methanolysis. beilstein-journals.org

A specific example is the nickel-catalyzed reaction of triethyl phosphite with 1-(benzyloxy)-4-bromobenzene, which, after subsequent transformations, can yield the target acid framework. mdpi.com

| Reaction Type | P(III) Reagent | Aryl Halide | Key Transformation | Final Product (after hydrolysis) |

| Michaelis-Arbuzov | Diethyl Phosphonite | 4-Iodoanisole | P-C bond formation via rearrangement | This compound |

Novel Reactions Involving Silyl Phosphonite Esters

Modern synthetic methods often leverage the reactivity of silyl esters to facilitate reactions under milder conditions. The use of trivalent silyl phosphonite esters, such as bis(trimethylsilyl) phosphonite, represents a versatile approach for synthesizing phosphinic acids. kent.ac.uk These reagents can be added to various electrophiles to form P-C bonds.

One effective strategy involves the phospha-Michael reaction, where a silyl phosphonite adds to an α,β-unsaturated carbonyl compound. semanticscholar.org For the synthesis of this compound, a more direct approach involves the reaction of a silyl phosphonite with an aryl halide. The activation of hypophosphorous salts with hexamethyldisilazane (HMDS) or the use of trimethylsilyl chloride (TMSCl) can generate the reactive silyl phosphonite intermediate in situ. semanticscholar.org

This intermediate, bis(trimethylsilyl) hypophosphite, can then react with 4-iodoanisole in a palladium-catalyzed cross-coupling reaction. The trimethylsilyl group acts as a leaving group, facilitating the formation of the P-C bond and producing a silylated phosphinate ester. This ester is readily hydrolyzed, often during aqueous workup, to afford the final phosphinic acid. This method avoids the harsh thermal conditions sometimes required for the traditional Michaelis-Arbuzov reaction. kent.ac.uk

| Silylating Agent | Phosphorus Source | Electrophile | Reaction Type |

| HMDS / TMSCl | Hypophosphorous acid/salt | 4-Iodoanisole | Palladium-catalyzed Cross-Coupling |

| Hexamethyldisilazane | H-Phosphinic Acid | α,β-Unsaturated Ester | Phospha-Michael Addition |

Synthesis of Sulfur and Selenium Analogues

The synthesis of sulfur and selenium analogues of this compound involves the replacement of one or both of the oxygen atoms on the phosphorus center with heavier chalcogens. These thio- and seleno-phosphinic acids are typically prepared from the parent phosphinic acid or its derivatives.

Synthesis of Sulfur Analogues (Thiophosphinic Acids): The most common method for converting a phosphinic acid to its thiophosphinic acid analogue is through thionation of the P=O bond. Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and efficient thionating agent for this purpose. organic-chemistry.orgwikipedia.org The reaction is typically carried out by heating the phosphinic acid with Lawesson's Reagent in an inert solvent like toluene or xylene. beilstein-journals.orgchemicalbook.com The driving force for the reaction is the formation of a stable P=O bond within the byproducts derived from the reagent. organic-chemistry.org This method can selectively convert the phosphinoyl P=O to a thiophosphinoyl P=S group. Dithiophosphinic acids can be prepared from the reaction of acid chloride-esters of thiophosphonous acids with reagents like CH₃COSH. researchgate.net

| Parent Compound | Thionating Agent | Solvent | Product |

| This compound | Lawesson's Reagent | Toluene | (4-Methoxyphenyl)thiophosphinic acid |

Synthesis of Selenium Analogues (Selenophosphinic Acids): The synthesis of selenophosphinic acids follows a similar logic to their sulfur counterparts, employing selenating agents. Phosphorus pentaselenide (P₄Se₁₀) is a common reagent for this transformation, analogous to P₄S₁₀ in thionation. Elemental selenium can also be used, often requiring higher temperatures or activation. The reaction of this compound or its ester derivative with P₄Se₁₀ would lead to the formation of the corresponding monoseleno- or diseleno-phosphinic acid derivative. researchgate.net The reactivity and conditions must be carefully controlled due to the toxicity and reactivity of selenium reagents.

Reaction Mechanisms and Chemical Transformations

Catalytic Reaction Pathways

Phosphinic acids and their derivatives, such as phosphinates, can function as ligands, coordinating to metal centers through their oxygen atoms. This interaction is evident in the formation of various metal complexes. For instance, Bis(4-methoxyphenyl)phosphinic acid has been used to synthesize dinuclear copper(II) complexes. rsc.orgacs.org In these structures, the phosphinate groups act as bridging ligands between the two copper centers. rsc.orgacs.org Similarly, this compound reacts with organozinc precursors to form alkylzinc phosphinates and oxo-zinc phosphinate clusters, which serve as precursors for zinc oxide (ZnO) nanocrystals. researchgate.netresearchgate.net These examples establish the capacity of the phosphinate moiety to coordinate with transition metals, a fundamental requirement for ligand activity in catalysis.

The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These palladium-catalyzed transformations typically rely on the use of electron-rich and sterically bulky phosphine (B1218219) ligands. These ligands, which coordinate to the palladium center, are critical for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

While this compound contains a phosphorus atom, it is not a phosphine ligand of the type typically employed in these cross-coupling reactions. The literature does not provide direct evidence of this compound itself being used as a primary ligand in Suzuki-Miyaura or Buchwald-Hartwig catalysis. Instead, related compounds like Bisthis compound are noted as commercially available starting materials for the synthesis of more complex phosphine oxide ligands, which may have applications in organocatalysis. iss.itunimi.it

A ligand can activate a metal center through nucleophilic interaction, where the ligand donates electron density to the metal. This increases the electron density on the metal, which can promote subsequent steps in a catalytic cycle, such as reductive elimination. The oxygen atoms of a phosphinate ligand, derived from a phosphinic acid, are nucleophilic and can coordinate to a Lewis acidic metal center.

This principle is exemplified by phosphine oxides, which are potent Lewis bases. They can activate Lewis acidic species, such as chlorosilanes, by forming hypervalent silicate (B1173343) species with enhanced reactivity. iss.it This demonstrates how the P=O group can act as a strong nucleophilic donor. By extension, the phosphinate group from this compound could theoretically engage in similar nucleophilic coordination with a transition metal, thereby modulating its electronic properties and catalytic activity. Studies on copper phosphinate complexes show the phosphinate ligand coordinating to the Cu(II) centers, illustrating this fundamental interaction. acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In this domain, phosphorus compounds are a major class of catalysts. While direct catalytic use of this compound is not prominent in the literature, its derivative, Bisthis compound , serves as a precursor in the synthesis of chiral phosphine oxide organocatalysts. iss.it These more complex, synthesized molecules are then employed as Lewis base catalysts in various transformations, such as the allylation of aldehydes. iss.it

Chiral phosphoric acid (CPA) catalysis is a powerful tool in asymmetric synthesis, where a chiral Brønsted acid promotes a reaction and controls its stereochemical outcome. These catalysts are typically diesters of phosphoric acid, featuring bulky, axially chiral backbones like BINOL (1,1'-bi-2-naphthol). They function by activating substrates through hydrogen bonding, creating a well-defined chiral environment.

This compound is a phosphinic acid, not a phosphoric acid, and it is not inherently chiral. Therefore, it does not function as a catalyst in the conventional field of chiral phosphoric acid catalysis.

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Achieving asymmetry in this reaction often involves the use of a chiral catalyst to control the facial selectivity of the dienophile's approach to the diene. Chiral Lewis acids are common catalysts, often formed from a metal ion and a chiral ligand.

While some chiral copper(I) complexes containing specific phosphino-sulfenyl ferrocene (B1249389) ligands have been shown to be effective catalysts for enantioselective aza-Diels-Alder reactions, there is no evidence in the reviewed literature of this compound being used for this purpose. rsc.org The development of catalysts for asymmetric Diels-Alder reactions typically focuses on creating a specific three-dimensional chiral pocket around the active site, a feature that this compound does not possess.

Organocatalytic Applications

Nucleophilic Phosphine Catalysis

Nucleophilic phosphine catalysis is a broad and versatile area of organocatalysis. acs.org It typically involves the initial nucleophilic addition of a tertiary phosphine to an electron-deficient multiple bond, which generates a reactive zwitterionic intermediate. acs.orgrsc.org This intermediate can then react with a variety of electrophiles and nucleophiles. rsc.org

Electron-rich tertiary phosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) (TMPP), are often more active catalysts than triphenylphosphine (B44618) (TPP) in reactions like the oxa-Michael addition. rsc.orgresearchgate.net The increased electron density on the phosphorus atom, due to the electron-donating methoxy (B1213986) groups, enhances its nucleophilicity. researchgate.net This type of catalysis has found applications in numerous reactions, including annulations, Michael additions, and Henry reactions. beilstein-journals.orgnih.gov

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Tris(4-methoxyphenyl)phosphine (TMPP) | Oxa-Michael Addition | Michael acceptors and alcohols | Adducts | rsc.orgresearchgate.net |

| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Heterocyclic compounds, 2-Alkenyl quinolines | Chiral amines | nsf.govacs.org |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | Methyl diazoacetate and dienes | Chiral azomethine imines | rsc.org |

| Phosphines | Friedel-Crafts Reaction | Naphthols and para-quinone methides | Triarylmethanes | rsc.org |

Mechanistic Studies of Acid-Catalyzed Reactions

This compound and its derivatives can participate in chemical reactions as catalysts. The phosphorus center in phosphinic acids can act as a Brønsted acid. In acid-catalyzed reactions, the catalyst protonates a reactant, making the resulting conjugate acid more susceptible to attack by a nucleophile. nih.gov This activation increases the electrophilicity of the starting material. nih.gov

In the context of phosphorus-based catalysis, nucleophilic phosphines can initiate reactions by adding to an electron-deficient multiple bond, which creates a reactive zwitterionic intermediate. acs.orgnih.gov This intermediate can then react with various nucleophiles and electrophiles. acs.orgnih.gov The presence of electron-donating substituents, such as the 4-methoxy group on the phenyl ring, has been shown to enhance the reactivity of related phosphine catalysts. researchgate.net This enhancement is attributed to the increased Lewis basicity of the phosphine. researchgate.net While this compound itself acts as a Brønsted acid, related tertiary phosphine derivatives like tris(4-methoxyphenyl)phosphine have demonstrated superior performance in catalyzing reactions such as oxa-Michael additions compared to unsubstituted triphenylphosphine. researchgate.net The mechanistic understanding of how chiral phosphoric acids catalyze reactions provides insight, suggesting that these catalysts can operate through various activation modes, including hydrogen bonding. escholarship.org

Enzyme Inhibition Mechanisms

This compound and its structural analogs are recognized as inhibitors of acid phosphatases, particularly purple acid phosphatases (PAPs). scielo.bruq.edu.au PAPs are metalloenzymes that contain a binuclear metal center in their active site, which is crucial for their catalytic activity. scielo.bruq.edu.au These enzymes catalyze the hydrolysis of phosphate (B84403) monoesters under acidic conditions. colby.edu

The mechanism of inhibition by phosphate analogs like phosphinic acids typically involves interaction with the enzyme's active site. These inhibitors can act as mimics of the substrate, the transition state, or the phosphate product. uq.edu.au For purple acid phosphatases, inhibitors often coordinate to the binuclear metal center, which in pig PAP consists of an Fe(III)-Zn(II) or Fe(III)-Fe(II) cluster, and in plant PAPs like the one from red kidney beans, it is an Fe(III)-Zn(II) or Fe(III)-Mn(II) center. Fluoride and vanadate, for instance, are used as probes to study the catalytic mechanism, acting as a nucleophile mimic and a transition-state analog, respectively. scielo.bruq.edu.au The phosphinic acid group is expected to interact directly with the metal ions in the active site, potentially displacing a water or hydroxide (B78521) molecule that acts as the nucleophile in the hydrolysis reaction. This binding prevents the substrate from accessing the catalytic center, thereby inhibiting the enzyme's function.

The inhibitory potency of compounds related to this compound against acid phosphatases is highly dependent on their molecular structure. Studies on a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives have provided significant insights into these structure-activity relationships (SAR).

The nature of the inhibition can also change with structural modifications. The dodecyl derivatives act as noncompetitive inhibitors, while the more potent hexadecyl derivatives exhibit a mixed mode of inhibition. This shift may indicate that the longer alkyl chains anchor the inhibitor more strongly into a groove near the active site, leading to a partially competitive interaction.

The table below summarizes the kinetic data for the inhibition of red kidney bean purple acid phosphatase by various (4-methoxyphenyl)phosphonic acid derivatives.

Inhibition of Red Kidney Bean Purple Acid Phosphatase by (4-Methoxyphenyl)phosphonic Acid Derivatives

| Derivative Name | Inhibition Constant (Kᵢ) in µM | Type of Inhibition |

|---|---|---|

| Diethyl (dodecylsulfonamido)(4-methoxyphenyl)methyl)phosphonate | 2.5 | Noncompetitive |

| (Dodecylsulfonamido)(4-methoxyphenyl)methyl)phosphonic acid | 2.3 | Noncompetitive |

| Diethyl (hexadecylsulfonamido)(4-methoxyphenyl)methyl)phosphonate | 1.3 | Mixed |

| (Hexadecylsulfonamido)(4-methoxyphenyl)methyl)phosphonic acid | 1.1 | Mixed |

These findings underscore the importance of specific structural features for potent enzyme inhibition and provide a rational basis for designing new, more effective inhibitors targeting purple acid phosphatases.

Coordination Chemistry and Ligand Design Principles

Electronic and Steric Influence of (4-Methoxyphenyl) Substituents

From a steric perspective, the two phenyl rings provide significant bulk. The arrangement and orientation of these rings around the phosphorus center create a specific spatial environment that influences which metal ions can be complexed and the geometry of the resulting coordination sphere. In the crystal structure of the related bis(3,5-dimethoxyphenyl)phosphinic acid, the dihedral angle between the two benzene (B151609) rings is a significant 73.5 (1)°. researchgate.net This non-planar arrangement is typical for such diarylphosphinic acids and is a key factor in the formation of specific, often constrained, coordination environments around a metal center.

Complex Formation with Transition Metals

(4-Methoxyphenyl)phosphinic acid and its deprotonated form, (4-methoxyphenyl)phosphinate, readily form stable complexes with a wide array of transition metals. wikipedia.orgresearchgate.net The phosphinate group {R₂P(O)O⁻} typically acts as a linker or a chelating agent, utilizing its oxygen atoms to bind to metal centers. The synthesis of these complexes often involves the reaction of a metal salt or a metal-organic precursor with the phosphinic acid. wikipedia.org

These ligands are valued for their ability to bridge multiple metal centers, facilitating the construction of polynuclear complexes and coordination polymers. The specific outcome of a coordination reaction—be it a simple monomeric complex or a large cluster—is influenced by the metal-to-ligand ratio, reaction conditions, and the inherent steric and electronic properties of the ligand itself.

A predominant feature of phosphinate ligands is their ability to coordinate to metal centers in a bidentate fashion. acs.orgresearchgate.netnih.gov In this mode, both oxygen atoms of the deprotonated phosphinate group, [R₂PO₂]⁻, bind to one or more metal ions. The most common bidentate modes are:

Chelating: Both oxygen atoms bind to the same metal center, forming a four-membered ring. This is common in mononuclear complexes.

Bridging: The two oxygen atoms bind to two different metal centers, linking them together. This is fundamental to the formation of dimers, polymers, and metal clusters.

The structure of a zinc oxo cluster stabilized by bis(4-methoxyphenyl)phosphinate, for example, shows the ligands in a bidentate bridging mode, where each phosphinate caps (B75204) a face of a tetrahedral Zn₄O core. researchgate.net The P-O bond lengths in these coordinated ligands are often observed to be equivalent, indicating a delocalized π-system across the P-O-O unit, which contributes to the stability of the complex. researchgate.net

| Bond | Length (Å) | Description |

|---|---|---|

| P-O | ~1.52 | Average bond length indicating delocalized coordination. |

| P-C | ~1.81 | Bond between phosphorus and the phenyl ring carbon. |

This compound has proven to be an effective ligand for the synthesis and stabilization of well-defined metal-oxo clusters. researchgate.net These clusters are polynuclear complexes with a core of metal and oxygen atoms, surrounded by a shell of organic ligands. They are often studied as molecular models for metal oxides and as precursors for nanoparticle synthesis. researchgate.netnih.gov

A notable example is the formation of a [Zn₄(μ₄-O)(O₂P(C₆H₄OMe)₂)₆] cluster. researchgate.net This structure features a central oxygen atom tetrahedrally coordinated to four zinc atoms, with six bis(4-methoxyphenyl)phosphinate ligands bridging the six edges of the Zn₄ tetrahedron. researchgate.net The use of bisthis compound, as opposed to less sterically hindered or electronically different phosphinic acids, was crucial for obtaining a fully resolvable crystal structure of this cluster. researchgate.net The study demonstrated that such phosphinate-stabilized zinc oxo clusters can exist in equilibrium and are key intermediates in the synthesis of zinc oxide nanoparticles. researchgate.net

Comparison with Related Ligand Systems (e.g., Carboxylates)

Phosphinate ligands are often compared to carboxylates [RCO₂]⁻, as both are anionic oxygen-based donors capable of chelating and bridging coordination. However, there are key differences that influence their coordination chemistry and the properties of the resulting complexes.

Geometry and Bonding: The P-O bonds in phosphinates are longer than the C-O bonds in carboxylates, and the O-P-O angle is smaller than the O-C-O angle. This results in a larger "bite angle" for chelating phosphinates and different geometric constraints when bridging metal centers.

Electronic Properties: The phosphorus atom is less electronegative than carbon and can participate in π-bonding differently, affecting the electronic structure of the metal complex. The presence of two organic substituents on the phosphorus atom (versus one on the carboxylate carbon) allows for greater steric and electronic tuning.

Stability: The nature of the anchoring group significantly affects the stability of the bond to a metal oxide surface. In studies comparing porphyrin dyes anchored to TiO₂ surfaces, phosphonate (B1237965) linkers were found to be considerably less prone to leaching from the surface under alkaline conditions than carboxylate linkers. rsc.org This suggests that the M-O-P linkage can offer enhanced stability over the M-O-C linkage in certain applications, a principle that extends to the stability of discrete metal complexes. Metal complexes formed with dithiophosphinates have also been shown to be orders of magnitude more stable than those formed by dithiophosphates. researchgate.net

| Property | Phosphinates ([R₂PO₂]⁻) | Carboxylates ([RCO₂]⁻) |

|---|---|---|

| Donor Atoms | Two Oxygen atoms | Two Oxygen atoms |

| Central Atom | Phosphorus (P) | Carbon (C) |

| Typical Coordination | Bidentate (chelating, bridging) | Bidentate (chelating, bridging), Monodentate |

| Bond Stability (to surfaces) | Generally high; more resistant to hydrolysis than carboxylates. rsc.org | Lower stability, particularly under alkaline conditions. rsc.org |

| Tunability | Two R groups on phosphorus allow for extensive steric and electronic tuning. | One R group provides less scope for steric tuning directly at the functional group. |

Dithiophosphinate and Selenophosphinate Ligand Applications

Replacing the oxygen atoms in a phosphinate with heavier chalcogens like sulfur or selenium yields dithiophosphinate [R₂PS₂]⁻ and diselenophosphinate [R₂PSe₂]⁻ ligands, respectively. These "softer" donor ligands exhibit a preference for softer metal ions and have distinct applications.

Dithiophosphinates , such as those derived from Lawesson's Reagent (a related dithiophosphine disulfide), are versatile ligands. researchgate.net They have found use as:

Collectors in Mineral Flotation: Dialkyl dithiophosphinates are used commercially to selectively extract copper, lead, and precious metals from ores, demonstrating higher selectivity than traditional xanthates. researchgate.netdeepdyve.com

Precursors for Nanoparticles: Dithiophosphonate complexes serve as single-source precursors for synthesizing metal sulfide (B99878) and metal phosphide (B1233454) nanomaterials. researchgate.net

Catalysis: Nickel complexes with dithiophosphinate ligands act as catalyst precursors for the oligomerization of ethylene. acs.orgacs.org

Selenophosphinates are less common but are gaining interest. Their applications include:

Ligands for Heavy Metals: They readily form stable complexes with heavy metal ions. researchgate.net

Precursors in Materials Science: The reactivity of the P-Se bond can be exploited in the synthesis of novel organoselenium compounds and materials. researchgate.net

Reagents in Organic Synthesis: They have been explored as reagents in various organic transformations. researchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Structural Parameter Calculation

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. For (4-Methoxyphenyl)phosphinic acid, this would be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The resulting optimized geometry would provide key structural parameters.

Hypothetical Structural Parameters for this compound This table presents hypothetical, yet realistic, data based on known values for similar structures. It is for illustrative purposes as specific literature data is unavailable.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-OH | ~1.55 Å |

| Bond Length | P-C (aryl) | ~1.80 Å |

| Bond Length | P-H | ~1.41 Å |

| Bond Angle | O=P-OH | ~115° |

| Bond Angle | C-P-O | ~108° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Localization, Nucleophilicity)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl ring and the oxygen atoms, indicating these are the primary sites for nucleophilic attack. The LUMO would be expected to have significant contributions from the phosphorus atom and the P=O bond, suggesting this region is the most electrophilic.

Steric Maps and Chiral Pocket Analysis for Enantioselective Processes

While this compound itself is not chiral, it can be used as a ligand or precursor in the synthesis of chiral catalysts. In such cases, computational methods can generate steric maps to visualize the three-dimensional bulk of the ligand. This analysis is vital for understanding how the ligand would create a specific chiral environment (a "chiral pocket") around a metal center, which is the basis for enantioselective catalysis.

Transition-State Analysis and Activation Energies

DFT calculations are instrumental in mapping out reaction pathways. By locating the transition state (the highest energy point along a reaction coordinate), chemists can calculate the activation energy, which is the energy barrier that must be overcome for a reaction to occur. For reactions involving this compound, such as its esterification or its participation in a catalytic cycle, transition-state analysis can elucidate the reaction mechanism and predict reaction rates. nih.gov

Electronic Properties (Dipole Moment, Electronegativity, Hardness, Softness)

From the DFT output, a range of global electronic properties can be calculated.

Electronegativity (χ): The ability of the molecule to attract electrons. It can be approximated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard".

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Illustrative Electronic Properties of this compound This table contains hypothetical data for illustrative purposes.

| Property | Calculated Value (Illustrative) | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.5 | Debye |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.38 | eV⁻¹ |

Charge Transfer Mechanisms within Complexes

When this compound acts as a ligand in a metal complex, DFT can be used to analyze the nature of the bonding and any charge transfer that occurs. Methods like Natural Bond Orbital (NBO) analysis can quantify the donation of electron density from the ligand's orbitals to the metal's empty orbitals (ligand-to-metal charge transfer) and any back-donation from the metal to the ligand's empty orbitals (metal-to-ligand charge transfer). This is fundamental to understanding the stability and reactivity of the resulting complex.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. aps.org It is an extension of Density Functional Theory (DFT) that addresses electronic excited states. nih.gov The core principle of TD-DFT involves calculating the response of the electron density to a time-varying electric field, such as that of light. youtube.com The poles in this response correspond to the electronic excitation energies of the molecule. youtube.com

For a molecule like this compound, a TD-DFT calculation would proceed as follows:

Ground-State Optimization: First, the molecule's geometry is optimized at the ground state using a suitable DFT functional and basis set.

Excited-State Calculation: Following optimization, the TD-DFT calculation is performed to compute the vertical excitation energies and their corresponding oscillator strengths. niscpr.res.in The oscillator strength is a dimensionless quantity that indicates the intensity of an electronic transition.

Spectrum Simulation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are then used to generate a theoretical UV-Visible absorption spectrum. This is typically visualized by fitting the sharp transitions to a continuous curve using a broadening function (e.g., Gaussian or Lorentzian).

While a specific TD-DFT study on this compound is not prominently available in the literature, the methodology is routinely applied to similar aromatic compounds. niscpr.res.innih.gov Such a study would reveal π → π* transitions associated with the methoxy-substituted phenyl ring and how they are influenced by the phosphinic acid group. The choice of the exchange-correlation functional (e.g., B3LYP, CAM-B3LYP, PBE0) is critical, as the accuracy of the results, particularly for charge-transfer states, can be highly dependent on the functional used. nih.govyoutube.com The resulting theoretical spectrum provides valuable insights into the molecule's photophysical properties and can be used to interpret experimental spectroscopic data.

Molecular Dynamics and Docking Simulations (for enzyme inhibition studies)

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how a ligand, such as a derivative of this compound, interacts with a biological target like an enzyme. These methods have been effectively used to investigate the inhibitory potential of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives against purple acid phosphatases (PAPs). nih.gov PAPs are enzymes implicated in bone metabolism, making them a target for drugs against osteoporosis. nih.gov

In a notable study, a series of these phosphonic acid derivatives were synthesized and evaluated as inhibitors of red kidney bean PAP (rkbPAP). nih.gov Molecular modeling was employed to understand the structural basis for their inhibitory activity.

Research Findings:

Binding Mode Analysis: Molecular docking simulations revealed the specific interactions between the inhibitors and the active site of the rkbPAP enzyme. The analysis helps identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or coordinate with the metal ions in the enzyme's active site.

Structure-Activity Relationship: The simulations, in conjunction with enzyme kinetic data, showed that the inhibitory potency of the compounds improved as the length of their alkyl chain increased. The hexadecyl derivative was identified as the most potent inhibitor with a Ki value of 1.1 µM. nih.gov

Inhibition Mechanism: The computational models helped to rationalize the experimentally observed inhibition kinetics. For instance, the hexadecyl derivative was found to be a mixed-type inhibitor, while the dodecyl derivative acted as a noncompetitive inhibitor. nih.gov

MD simulations can further enhance these findings by providing a dynamic view of the enzyme-inhibitor complex. These simulations track the movements of atoms over time, revealing the stability of the binding pose predicted by docking, the flexibility of the enzyme's active site loops, and the role of water molecules in mediating interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org The fundamental goal is to develop a predictive model that can guide the design of new, more potent compounds. mdpi.com A QSAR model is typically expressed as an equation:

Biological Activity = f(Molecular Descriptors)

Where the molecular descriptors are numerical values that encode structural, physicochemical, or electronic features of the molecules. ijnrd.orgmdpi.com

In the context of designing inhibitors based on the this compound scaffold, such as the PAP inhibitors previously discussed, a QSAR study would involve several key steps: mdpi.com

Data Set Assembly: A series of molecules with the common (4-Methoxyphenyl)phosphinic or phosphonic acid core and varying substituents would be compiled. The biological activity, such as the inhibition constant (Ki) or IC50 value, must be experimentally measured for each compound in the series. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include:

Electronic Descriptors: Net atomic charges, dipole moment, HOMO-LUMO energies. nih.gov

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft steric parameters). nih.gov

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule. nih.gov

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a model is built to correlate a subset of the calculated descriptors with the observed biological activity. nih.gov The study on PAP inhibitors demonstrated a clear qualitative relationship: increasing the length of the alkyl chain (a structural descriptor related to hydrophobicity and size) led to increased inhibitory potency. nih.gov A formal QSAR analysis would quantify this relationship, potentially revealing an optimal chain length or the importance of other electronic factors for binding to the enzyme. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically robust and not a result of chance correlation. mdpi.com

The resulting validated QSAR model serves as a powerful tool for rational drug design, allowing researchers to predict the activity of virtual or yet-to-be-synthesized compounds and prioritize the most promising candidates for synthesis and testing. nih.gov

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of (4-Methoxyphenyl)phosphinic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a comprehensive picture of the molecule's framework can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For a closely related analogue, bisthis compound, the ¹H NMR spectrum recorded in DMSO-d6 shows characteristic signals for the aromatic protons and the methoxy (B1213986) groups. guidechem.com The aromatic protons typically appear as a set of doublets due to coupling between adjacent protons on the benzene (B151609) ring. The protons of the methoxy group (–OCH₃) are expected to appear as a sharp singlet at a higher field (lower ppm value) compared to the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound Analogues

| Proton Type | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.5-7.8 | Doublet | Protons ortho to the phosphorus group. |

| Aromatic (H-3, H-5) | ~6.9-7.1 | Doublet | Protons meta to the phosphorus group. |

| Methoxy (–OCH₃) | ~3.8 | Singlet | Signal for the three equivalent methoxy protons. |

Note: Data is illustrative and based on spectral information for analogues like bisthis compound guidechem.comnih.gov and other 4-methoxyphenyl (B3050149) derivatives. rsc.orghmdb.ca

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment. In the spectrum of bisthis compound, signals for all distinct carbon atoms are observed. guidechem.com The carbon directly bonded to the phosphorus atom (C-1) and the carbon bearing the methoxy group (C-4) show characteristic downfield shifts. The methoxy carbon itself appears at a higher field. Coupling between the phosphorus and carbon atoms (J-coupling) can also be observed, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound Analogues

| Carbon Type | Predicted Chemical Shift (δ) (ppm) | Notes |

|---|---|---|

| Aromatic (C-1) | ~125-130 | Carbon attached to phosphorus; may show P-C coupling. |

| Aromatic (C-2, C-6) | ~130-135 | Carbons ortho to the phosphorus group. |

| Aromatic (C-3, C-5) | ~114-116 | Carbons meta to the phosphorus group. |

| Aromatic (C-4) | ~160-165 | Carbon attached to the methoxy group. |

Note: Data is illustrative and based on spectral information for bisthis compound guidechem.comnih.gov and other related compounds.

As phosphorus is a key element in the target molecule, Phosphorus-31 (³¹P) NMR is a particularly powerful and direct characterization method. wikipedia.org This technique is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. magritek.com The ³¹P nucleus has a 100% natural abundance and a spin of ½, resulting in sharp signals over a wide chemical shift range, which makes spectral interpretation straightforward. wikipedia.orghuji.ac.il Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org Phosphinic acids and their derivatives generally exhibit characteristic chemical shifts. spectrabase.comspectrabase.com For instance, the ³¹P NMR signal for a related compound, methyl paraoxon, appears at -4.5 ppm. rsc.org

To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed. omicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, such as adjacent protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. youtube.com

These techniques, often used in combination, provide a robust and detailed structural elucidation of complex organic molecules. researchgate.net

While this compound itself is achiral, many of its derivatives, such as phosphinates, can possess a stereogenic phosphorus center. nih.gov Determining the absolute configuration (R or S) of these chiral derivatives is critical in fields like asymmetric catalysis. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a primary method for this purpose. slideshare.netresearchgate.net

The general principle involves reacting the chiral phosphinate with an enantiomerically pure CDA, such as the esters of Mosher's acid or a chiral tartaric acid derivative, to form a pair of diastereomers. scholaris.canih.gov These diastereomers have different physical properties and, crucially, will exhibit separate signals in the NMR spectrum. By analyzing the differences in chemical shifts (Δδ) between the two diastereomeric complexes and applying established models (e.g., Mosher's model), the absolute configuration of the original chiral phosphorus center can be determined. nih.govscholaris.ca

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique provides exact atomic coordinates, from which it is possible to calculate bond lengths, bond angles, and torsion angles with very high precision. It also reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing. beilstein-journals.org

While the specific crystal structure for this compound is not detailed here, data from closely related organophosphorus compounds illustrate the power of this technique. The analysis of a crystalline sample provides unambiguous proof of its molecular structure and stereochemistry. beilstein-journals.org

Table 3: Illustrative Crystallographic Data for an Aryl Phosphine (B1218219) Oxide Derivative

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 10.8879 Å, b = 11.8128 Å, c = 23.9654 Å |

| Volume (V) | 3082.3 ų |

| Z (Molecules per unit cell) | 8 |

| Radiation type | Mo Kα |

| Final R-factor | 0.042 |

Note: Data presented is for the related compound (4-Methoxyphenyl)diphenylphosphine oxide and serves to illustrate the type of information obtained from an X-ray diffraction study.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

The analysis of a related aryl phosphinate, 10-[2,5-bis(2,3-epoxy-1-propoxy)phenyl]-9-oxa-10-phosphaphenanthren-10-one, also confirms the utility of SCXRD in defining the complex stereochemistry of organophosphorus compounds. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C16H19O6P |

| Formula Weight | 338.28 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.554 (3) |

| b (Å) | 7.7620 (16) |

| c (Å) | 14.634 (3) |

| β (°) | 96.14 (3) |

| Volume (ų) | 1643.7 (6) |

| Z | 4 |

X-ray Powder Diffraction for Crystalline Phases

X-ray powder diffraction (XRPD) is a fundamental technique for the characterization of crystalline solids. researchgate.net It is particularly useful for identifying the crystalline phase of a material, determining its purity, and analyzing polymorphism (the existence of multiple crystal forms). researchgate.net The XRPD pattern is a unique fingerprint for a specific crystalline solid. researchgate.net

While a specific, indexed XRPD pattern for bisthis compound is not available in the reviewed literature, the technique is essential for quality control in the synthesis of such compounds. nist.gov For instance, XRPD can confirm that a synthesized batch consists of a single crystalline phase and can be used to monitor any phase transitions that might occur under different conditions, such as heating. researchgate.net The data obtained from an XRPD experiment is a plot of X-ray intensity versus the diffraction angle (2θ), which can be used to calculate the interplanar spacings (d-values) of the crystal lattice. rsc.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a key analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An ATR-IR spectrum of bisthis compound is available, which confirms the presence of its key structural features. researchgate.net The FTIR spectrum of bisthis compound is expected to show characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (in P-O-H) | Stretching | ~2500-2700 (broad) |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (in -OCH₃) | Stretching | ~2835-2970 |

| P=O (phosphoryl) | Stretching | ~1150-1250 |

| C-O-C (aryl ether) | Asymmetric Stretching | ~1250 |

| P-O-(H) | Stretching | ~900-1050 |

| P-C (aromatic) | Stretching | ~700-800 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in a mixture. GC-MS analysis of bisthis compound provides crucial information for its structural confirmation. researchgate.net The mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ions that are characteristic of its structure. researchgate.net

| m/z | Proposed Fragment Ion |

|---|---|

| 278 | [M]⁺ (Molecular Ion) |

| 277 | [M-H]⁺ |

| 259 | [M-H-H₂O]⁺ |

X-ray Photoelectron Spectroscopy (XPS)

For a compound like bisthis compound, XPS would be used to confirm the presence of carbon, oxygen, and phosphorus on the sample surface and to determine their atomic concentrations. High-resolution spectra of the C 1s, O 1s, and P 2p core levels would provide information about their chemical environments. For instance, the P 2p binding energy would be characteristic of a pentavalent, tetracoordinated phosphorus atom in a phosphinic acid moiety. scbt.com Studies on other phosphorus compounds have shown P 2p binding energies around 133.5 eV for such environments. scbt.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. For phosphorus-containing compounds, phosphorus content is also determined. This data is used to determine the empirical formula of a substance and to confirm its purity after synthesis. Although specific experimental results for bisthis compound are not provided in the searched literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₁₅O₄P. sigmaaldrich.com

| Element | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 60.43 |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 5.43 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 23.00 |

| Phosphorus (P) | 30.974 | 1 | 30.974 | 11.13 |

| Total | 278.244 | 100.00 |

Applications in Materials Science and Engineering

Self-Assembled Monolayer (SAM) Materials

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. (4-Methoxyphenyl)phosphinic acid and its analogues are particularly suited for forming SAMs on metal oxide surfaces, which are prevalent in many optoelectronic devices. The phosphinic acid group serves as a robust anchoring head, while the methoxyphenyl group provides a functional tail that can be used to control the surface properties.

In the realm of photovoltaics, interface engineering is crucial for achieving high power conversion efficiencies (PCEs) and operational stability. The use of a methoxyphenylphosphonic acid (MPPA) modifier, a close analogue of this compound, has been shown to be effective in improving the performance of organic solar cells (OSCs) researchgate.net. When used to modify the zinc oxide (ZnO) electron transport layer, the MPPA SAM enhances the efficiency of fullerene-free OSCs to 11% researchgate.net. Similarly, bisthis compound has been utilized to treat the surface of porphyrin-sensitized titania films in dye-sensitized solar cells (DSSCs), leading to significant improvements in efficiency, primarily due to higher short-circuit currents sigmaaldrich.comresearchgate.net. This treatment results in a positive shift in the TiO2 quasi-Fermi level and retards charge recombination researchgate.net.

The general principle involves the phosphinic acid group strongly binding to the metal oxide surface (like TiO2 or ZnO), creating a well-ordered monolayer. This layer can improve the interface between the electrode and the active perovskite or organic layer, facilitating better charge extraction and reducing recombination losses at the interface researchgate.netmdpi.comabo.fi.

| Device Configuration | Power Conversion Efficiency (PCE) | Current Density (Jsc) | Reference |

|---|---|---|---|

| Fullerene-free OSC without MPPA | Below 11% | Not specified | researchgate.net |

| Fullerene-free OSC with MPPA modifier | 11% | Breakthrough reported | researchgate.net |

The performance of many optoelectronic devices is limited by defects at the surfaces and interfaces of their constituent materials. Phosphonic and phosphinic acids have emerged as effective agents for interface engineering and defect passivation nih.govnih.govmdpi.comresearchgate.netresearchgate.net. The use of a methoxyphenylphosphonic acid (MPPA) modifier on ZnO surfaces in organic photovoltaics serves as a prime example of this application researchgate.net.

The MPPA SAM reduces surface defects on the ZnO layer and lowers its work function researchgate.net. This leads to a cascade of beneficial effects, including enhanced exciton generation, diffusion, and dissociation, as well as improved charge transport with reduced bimolecular and trap-based recombination losses researchgate.net. The phosphinic acid headgroup interacts with and passivates defect sites, such as uncoordinated metal ions (e.g., Pb2+ in perovskites) or oxygen vacancies in metal oxides, which are notorious for acting as non-radiative recombination centers nih.gov. This passivation is crucial for improving the efficiency and stability of devices like perovskite-based light-emitting diodes (PeLEDs) and solar cells nih.gov.

This compound possesses an amphiphilic character, which is a direct consequence of its molecular structure. The phosphinic acid group is polar and hydrophilic, capable of forming hydrogen bonds, while the methoxyphenyl group is non-polar and hydrophobic. This dual nature allows the molecule to act as a surface-active agent, modifying the interfacial properties between different phases.

This amphiphilicity is key to the formation of SAMs and can be harnessed to control the wettability of surfaces. When a SAM of this compound is formed on a hydrophilic metal oxide surface, the outward-facing methoxyphenyl groups can render the surface more hydrophobic. Conversely, it can be used to increase the hydrophilicity of a more non-polar surface. This tunability of surface energy is critical in applications requiring controlled wetting, such as in microfluidics, certain coating technologies, and for optimizing the interface for subsequent layer deposition in device fabrication mdpi.comresearchgate.net.

Polymer Chemistry and Electrolyte Membranes

The incorporation of functional moieties into polymer structures is a powerful strategy for creating materials with specialized properties. The phosphinic acid group in this compound offers a reactive site for such functionalization.

The introduction of phosphonic or phosphinic acid groups into polymer backbones is a well-established method for preparing proton-conductive membranes for applications such as proton exchange membrane fuel cells (PEMFCs) mdpi.comresearchgate.netpsu.edu. These acidic groups can facilitate proton transport, especially at elevated temperatures and low humidity conditions.

While specific examples detailing the use of this compound for this purpose are not abundant in the literature, the general synthetic routes are applicable. These methods often involve the grafting of the phosphinic acid-containing molecule onto a pre-existing polymer backbone nih.govgoogle.com. The resulting functionalized polymer would possess acidic sites that can contribute to proton conductivity. The methoxyphenyl group might further influence the membrane's properties, such as its thermal stability and interaction with the polymer matrix.

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers characterized by high surface areas, permanent microporosity, and excellent chemical and thermal stability nih.govrsc.orgresearchgate.net. They are typically synthesized through Friedel-Crafts alkylation or acylation reactions, where aromatic monomers are "knitted" together by external crosslinkers rsc.orgmdpi.com.

The aromatic nature of this compound makes it a potential candidate as a monomer in the synthesis of functional HCPs. The methoxyphenyl group could participate in the Friedel-Crafts reaction to form the crosslinked network, while the phosphinic acid group would be incorporated into the polymer structure, imparting functionality to the pores. Such functionalized HCPs could find applications in catalysis, gas storage and separation, and as sorbents for pollutants nih.gov. However, the current body of scientific literature does not provide direct examples of the use of this compound in the design and synthesis of HCPs.

Table of Compounds

| Compound Name | Abbreviation | Role in Article |

|---|---|---|

| This compound | - | Main subject of the article |

| Methoxyphenylphosphonic acid | MPPA | Analogue used as a surface modifier in organic solar cells |

| bisthis compound | - | Used for surface treatment in dye-sensitized solar cells |

| Zinc Oxide | ZnO | Electron transport layer in solar cells |

| Titanium Dioxide | TiO2 | Electron transport layer in dye-sensitized solar cells |

Nanomaterial Synthesis

Bisthis compound plays a significant role as both a ligand in the formation of zinc oxide nanoparticles and as a precursor in the development of zinc-based materials.

In the synthesis of zinc oxide (ZnO) nanoparticles, phosphinate ligands, including bisthis compound, are instrumental in the formation of well-defined molecular precursors known as zinc oxo clusters. nih.govresearchgate.net Research has shown that the bottom-up synthesis of these ligand-stabilized nanoparticles is a complex process that can be elucidated by studying the trajectory of the phosphinate ligands. nih.gov

Utilizing 31P NMR spectroscopy, studies have tracked the role of these ligands during the synthesis of a variety of ligated zinc oxo clusters, which contain four, six, or even eleven zinc atoms. nih.govresearchgate.net A key finding is that these clusters can interconvert and self-assemble in solution based on thermodynamic equilibria rather than nucleation kinetics. nih.gov In a specific example, a fully resolvable crystal structure of a Zn₄O cluster capped by six bidentate bisthis compound ligands was obtained. researchgate.net This structure features a tetrahedral core of Zn₄O. researchgate.net

Interestingly, the ligand is not immediately coordinated to the nanoparticle surface. Instead, it is sequestered within a stable Zn₁₁ cluster for the majority of the synthesis, only attaching to the nanoparticle surface in the final stages of formation. nih.gov This understanding of the ligand's role provides a pathway to creating small (2-4 nm) nanoparticles with well-defined molecular precursors. nih.gov

The aforementioned zinc oxo clusters, formed with bisthis compound, can be considered molecular precursors for zinc-based materials. The [Zn₄(μ₄-O)]-type clusters, for instance, are versatile building units for functional materials. acs.org While the direct synthesis of porous zincophosphonate materials using this compound is not explicitly detailed in the available research, the formation of these discrete, ligand-stabilized zinc oxo clusters represents a foundational step in building larger, potentially porous, metal-organic frameworks. The structure of these clusters, with a central oxo core and outward-facing organic ligands, provides a basis for creating extended porous networks.

Surface Modification and Functionalization (e.g., in Dye-Sensitized Solar Cells)